molecular formula C19H18N2O2S B3009083 (4-Methylthiophen-2-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034493-86-0

(4-Methylthiophen-2-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone

Cat. No.: B3009083
CAS No.: 2034493-86-0
M. Wt: 338.43
InChI Key: OAMNBLIXGVNPRP-UHFFFAOYSA-N
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Description

(4-Methylthiophen-2-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone is a heterocyclic methanone derivative featuring a 4-methylthiophene moiety linked via a carbonyl group to a pyrrolidine ring substituted with a quinolin-2-yloxy group.

Properties

IUPAC Name

(4-methylthiophen-2-yl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-13-10-17(24-12-13)19(22)21-9-8-15(11-21)23-18-7-6-14-4-2-3-5-16(14)20-18/h2-7,10,12,15H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAMNBLIXGVNPRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)N2CCC(C2)OC3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(4-Methylthiophen-2-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features a methylthiophene moiety, a quinoline ring, and a pyrrolidine structure, which contribute to its diverse biological properties. The synthesis typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization processes. The following table summarizes the key synthetic routes:

StepReaction TypeKey ReagentsConditions
1Nucleophilic SubstitutionPyrrolidine derivativesVarying temperatures
2CyclizationQuinoline derivativesControlled atmosphere
3CondensationAldehydes or ketonesSolvent-dependent

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate various signaling pathways involved in cellular processes.

Recent studies suggest that the compound may induce apoptosis in cancer cells through mitochondrial-dependent pathways. It appears to inhibit key proteins involved in cell cycle regulation, such as CDK1, leading to G2/M phase arrest in various leukemia cell lines .

Pharmacological Effects

The compound has been investigated for several pharmacological effects:

Case Studies

Several case studies have explored the biological effects of related compounds:

  • Growth Inhibition in Leukemia Cells : A study on a derivative demonstrated significant apoptosis induction in HL-60 cells via caspase activation pathways. The treatment resulted in increased reactive oxygen species (ROS) production and modulation of AKT signaling pathways .
  • PCSK9 Inhibition : Although not directly involving this compound, related quinoline derivatives have shown promise in inhibiting proprotein convertase subtilisin/kexin type 9 (PCSK9), which is crucial for lipid metabolism . This suggests potential applications in hyperlipidemia treatment.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with other similar compounds:

CompoundStructure FeaturesBiological Activity
Compound APyridine-basedAnticancer
Compound BQuinoline-basedAntimicrobial
This compoundMethylthiophene + Quinoline + PyrrolidineAnticancer, Anti-inflammatory

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Evidence

Key analogues identified from the evidence include:

Compound Name / ID Structural Features Molecular Formula Key Substituents/Modifications Biological/PK Insights (if available) Source Evidence
(pyrrolidin-1-yl)(quinolin-2-yl)methanone Pyrrolidine + quinoline-2-yl (no thiophene) C₁₅H₁₄N₂O Quinoline-2-yl, no methylthiophene NMR data (δc 149.8, 137.1, etc.)
(4,4-difluoro-3-(quinolin-2-yloxy)piperidin-1-yl)(1H-imidazo[4,5-c]pyridin-4-yl)methanone (Compound 15) Difluoropiperidine + quinolin-2-yloxy + imidazopyridine C₂₁H₁₇F₂N₃O₂ Fluorine, imidazopyridine Likely enhanced metabolic stability
[3-(4-Chlorophenyl)-5-(methylthio)-2-thienyl]-1-pyrrolidinylmethanone Pyrrolidine + chlorophenyl-methylthio-thiophene C₁₆H₁₆ClNOS₂ Chlorophenyl, methylthio-thiophene Predicted pKa: -1.34; high lipophilicity
(S)-(2-(3,4-dimethoxybenzyl)pyrrolidin-1-yl)(3-(m-tolyl)pyrazin-2-yl)methanone Chiral pyrrolidine + dimethoxybenzyl + m-tolylpyrazine C₂₆H₂₈N₂O₃ Dimethoxybenzyl, pyrazine LC-MS: [M+H]+ = 418.16; moderate bioavailability

Key Comparative Insights

Aromatic Substituents
  • In contrast, the chlorophenyl-methylthio-thiophene in introduces a bulky, electron-withdrawing substituent, which may affect receptor binding kinetics .
  • The quinolin-2-yloxy group in the target compound is shared with Compound 15 , but the latter’s difluoropiperidine ring introduces conformational rigidity and metabolic resistance due to fluorine’s inductive effects.
Heterocyclic Core Modifications
  • The pyrrolidine ring in the target compound is retained in and , but incorporates a chiral dimethoxybenzyl side chain, which could improve target selectivity in receptor antagonism.

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